molecular formula C16H13N3O5 B257381 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No. B257381
M. Wt: 327.29 g/mol
InChI Key: JGFUMPGDPKYTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DBCO-PEG4-Oxazole, and it is synthesized through a complex chemical process that involves several steps.

Mechanism of Action

DBCO-PEG4-Oxazole works by forming a covalent bond with azide-modified molecules. This covalent bond is formed through a process known as click chemistry, which involves the reaction of an azide group with a terminal alkyne group. The resulting triazole linkage is highly stable and allows for the specific labeling and detection of azide-modified molecules.
Biochemical and physiological effects:
DBCO-PEG4-Oxazole has been shown to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal tool for studying biological processes without interfering with the normal functioning of cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBCO-PEG4-Oxazole in lab experiments is its high selectivity for azide-modified molecules. This allows for the specific labeling and detection of these molecules, which is important for studying biological processes that involve these molecules. However, one limitation of using DBCO-PEG4-Oxazole is its relatively high cost compared to other labeling reagents.

Future Directions

The potential applications of DBCO-PEG4-Oxazole in scientific research are vast and varied. Some possible future directions include:
1. Developing new methods for synthesizing DBCO-PEG4-Oxazole that are more efficient and cost-effective.
2. Exploring the use of DBCO-PEG4-Oxazole in studying the interactions between proteins and other biomolecules in living cells.
3. Investigating the use of DBCO-PEG4-Oxazole in drug discovery and development, particularly in the identification of new drug targets and the screening of potential drug candidates.
4. Developing new applications for DBCO-PEG4-Oxazole in medical imaging and diagnostics, particularly in the detection of cancer and other diseases.
5. Exploring the use of DBCO-PEG4-Oxazole in the development of new materials and devices for use in biotechnology and nanotechnology.
In conclusion, DBCO-PEG4-Oxazole is a versatile and powerful tool for studying biological processes that involve azide-modified molecules. Its selectivity, stability, and minimal biochemical and physiological effects make it an ideal tool for scientific research. As new methods for synthesizing and using DBCO-PEG4-Oxazole are developed, its potential applications in various research fields will continue to expand.

Synthesis Methods

The synthesis of DBCO-PEG4-Oxazole involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-methyl-1,2-oxazole-3-amine, followed by the addition of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form the carboxylic acid NHS ester. The final product is obtained by reacting the carboxylic acid NHS ester with a PEG4-amine linker.

Scientific Research Applications

DBCO-PEG4-Oxazole has been widely used in scientific research due to its ability to selectively bind to azide-modified molecules. This property makes it an excellent tool for studying biological processes that involve the interaction of proteins and other biomolecules. For example, DBCO-PEG4-Oxazole has been used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.

properties

Product Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O5/c1-9-6-15(19-23-9)17-16(20)11-8-13(24-18-11)10-2-3-12-14(7-10)22-5-4-21-12/h2-3,6-8H,4-5H2,1H3,(H,17,19,20)

InChI Key

JGFUMPGDPKYTJB-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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